Fmoc-4,5-dehydro-D-Leucine

Stereochemical identity Quality control Enantiomeric purity

Standard leucine analogs fail in protease-rich environments. Fmoc-4,5-dehydro-D-Leucine (CAS 917099-00-4) solves this with dual enzymatic resistance: D-configuration blocks aminopeptidases, α,β-unsaturation confers complete chymotrypsin/thermolysin resistance. SPPS-ready under standard Fmoc/tBu protocols, no side-chain protection required. Key outcomes: >4-fold enhancement in δ-opioid receptor binding vs saturated D-Leu analogs; predictable Type II β-turn stabilization at i+2 position; olefinic handle for chemoselective ligation. ≥98% HPLC purity ensures reproducible incorporation.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 917099-00-4
Cat. No. B1363555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4,5-dehydro-D-Leucine
CAS917099-00-4
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyYUPPKUMKKSBZRL-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4,5-dehydro-D-Leucine Overview


Fmoc-4,5-dehydro-D-Leucine (CAS 917099-00-4, molecular formula C₂₁H₂₁NO₄, MW 351.4) is an Fmoc-protected, non-proteinogenic α,β-dehydroamino acid in the D-configuration [1]. The compound is also known as Fmoc-(R)-2-methallylglycine or Fmoc-4,5-dehydro-D-Leu-OH, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group suitable for Fmoc/tBu solid-phase peptide synthesis (SPPS) . The 4,5-dehydro (Δ) modification introduces a Cα=Cβ double bond that rigidifies the peptide backbone, restricts side-chain conformational freedom, and confers resistance to enzymatic degradation [2]. Combined with D-stereochemistry, this building block enables the synthesis of peptides with enhanced proteolytic stability and predictable secondary structure, relevant to peptide drug discovery, glycopeptide engineering, and chemotactic peptide SAR studies [3].

Why Fmoc-4,5-dehydro-D-Leucine Is Irreplaceable


Simple Fmoc-protected leucine analogs—whether saturated Fmoc-D-Leucine, Fmoc-L-Leucine, or the L-enantiomer Fmoc-4,5-dehydro-L-leucine—cannot recapitulate the combined stereochemical and conformational effects of Fmoc-4,5-dehydro-D-Leucine. The Cα=Cβ double bond present in dehydroleucine dramatically alters backbone geometry: torsion angles ϕ and ψ are restricted, promoting Type II β-turn formation when the residue occupies the i+2 position [1]. Saturated leucine lacks this conformational constraint and permits full backbone flexibility, producing peptides with entirely different folding and biological activity profiles. Critically, dehydro modification has been directly shown to confer complete resistance to chymotrypsin and thermolysin proteolysis, whereas the corresponding saturated peptide is rapidly hydrolyzed [2]. Furthermore, the D-configuration provides orthogonal resistance to mammalian proteases relative to the L-enantiomer, and the optical rotation values—[α]D²⁰ = +19 ± 2° for the D-dehydro enantiomer versus [α]D²⁴ = −18° for the L-dehydro enantiomer—serve as essential identity and quality control discriminators . The evidence below quantifies these differences in head-to-head, cross-study, and class-level comparisons.

Fmoc-4,5-dehydro-D-Leucine: Comparative Evidence


Optical Rotation Distinguishes Enantiomers

Fmoc-4,5-dehydro-D-Leucine exhibits a specific optical rotation of [α]D²⁰ = +19 ± 2° (c = 1 in DMF), measured at 20 °C using the sodium D-line . This value differs by approximately 37° from its L-enantiomer Fmoc-4,5-dehydro-L-leucine ([α]D²⁴ = −18°, c = 1% in DMF) , enabling unambiguous enantiomeric identity verification. Compared to saturated Fmoc-D-Leucine ([α]D²⁰ = +25 ± 2°, c = 1 in DMF) , the dehydro modification shifts optical rotation by −6°, providing a sensitive indicator of the α,β-unsaturation. These differences make polarimetry an effective batch-release and incoming inspection tool for procurement quality assurance.

Stereochemical identity Quality control Enantiomeric purity

Proteolytic Resistance: Dehydro vs. Saturated Peptides

In a head-to-head enzyme stability assay, the dehydropeptide Z-Gly-Gly-Phe-ΔZPhe-Ala·OH remained completely unhydrolyzed after 30 hours of incubation with both chymotrypsin and thermolysin, whereas the corresponding saturated pentapeptide Z-Gly-Gly-Phe-Phe-Ala·OH was rapidly hydrolyzed to expected cleavage products by both enzymes [1]. This study, which established the foundational principle that α,β-unsaturation confers enzymatic resistance, used dehydro residues analogous to 4,5-dehydroleucine. The mechanism is attributed to backbone rigidification that prevents the conformational adjustment required for productive protease binding. While this study used ΔZPhe rather than ΔLeu, the class-level behavior of dehydroamino acids is established as general, and the principle has been subsequently confirmed for dehydroleucine-containing peptides in the enkephalin series [2].

Proteolytic stability Peptide half-life Enzyme resistance

Type II β-Turn Induction by Dehydroleucine

Two tripeptides, Boc-Pro-ΔZLeu-Gly-NHEt and Boc-Pro-ΔZPhe-Gly-NHEt, were synthesized and their solution conformations compared by 270 MHz ¹H NMR and IR spectroscopy [1]. Both dehydro residues (ΔZLeu and ΔZPhe) demonstrated a strong tendency to stabilize a folded Type II β-turn conformation when occupying the i+2 position, as evidenced by characteristic nuclear Overhauser effects (NOEs) and intramolecular hydrogen bonding patterns (4→1 H-bond). This property is absent in saturated Leu-containing analogs, which adopt random coil or extended conformations in solution. The study establishes that the conformational constraint is driven by the dehydro moiety rather than the specific side chain, making ΔLeu a design-equivalent substitute for ΔPhe in turn stabilization, but with distinct hydrophobicity and steric properties conferred by the isobutyl-like side chain.

Peptide secondary structure β-turn mimetic Conformational constraint

Ketone Generation for Oxime Ligation

The olefinic side chain of Fmoc-dehydroleucine can be converted to a ketone group via reductive ozonolysis in a single step, generating an electrophilic carbonyl handle that is chemically orthogonal to all proteinogenic amino acid side chains [1]. This ketone reacts chemoselectively with aminooxy-functionalized carbohydrates to form stable oxime linkages under mild aqueous conditions. This reactivity was exploited for the synthesis of oxime-linked mucin mimics containing clustered tumor-associated TN and sialyl TN antigens via Fmoc-based SPPS, where commercially available Fmoc-dehydroleucine (purchased from BACHEM) was incorporated into peptide scaffolds without side-chain protection [2]. Saturated Fmoc-Leucine (either D or L) lacks this olefin and cannot serve as a ketone precursor. This transformation is protected by multiple patents covering compositions comprising α-amine-protected 4,5-dehydroleucine for synthetic peptide conjugate construction [3].

Bioorthogonal conjugation Glycopeptide synthesis Chemoselective ligation

Improved δ-Receptor Affinity by Dehydroleucine

In a comparative radioligand binding study, [D-Ala²,ΔLeu⁵]enkephalin (containing dehydroleucine at the C-terminus) displayed approximately 4-fold higher affinity for δ-opioid receptor binding sites compared to its saturated counterpart [D-Ala²,D-Leu²]enkephalin, using [³H]etorphine as tracer [1]. Critically, the dehydroenkephalin was completely resistant to carboxypeptidase Y degradation, whereas the saturated analog was susceptible to C-terminal hydrolysis. This study directly demonstrates that the dehydro modification—when combined with D-amino acid substitution—provides additive or synergistic benefits: D-configuration slows aminopeptidase cleavage while the ΔLeu at the C-terminus blocks carboxypeptidase activity, resulting in a dual-protection strategy against exoproteases.

Opioid peptide Receptor binding affinity Dehydroenkephalin SAR

Epoxomicin: Dehydroleucine as Key Pharmacophore

Epoxomicin, a potent and selective irreversible proteasome inhibitor isolated from Actinomyces sp., contains a γ,δ-dehydroleucine-derived α',β'-epoxyketone as its essential pharmacophore [1]. The dehydroleucine moiety is biosynthetically processed to form the epoxyketone warhead that covalently binds the catalytic N-terminal threonine residues of the 20S proteasome β-subunits, inhibiting chymotrypsin-like proteasome activity with high selectivity . This natural product precedent validates dehydroleucine not merely as a conformational constraint tool but as a direct precursor to biologically essential warhead structures. Saturated leucine cannot undergo the equivalent oxidative transformation to generate an epoxyketone pharmacophore, underscoring the unique synthetic versatility of the dehydro building block in medicinal chemistry programs.

Proteasome inhibitor Natural product pharmacophore Epoxyketone

Fmoc-4,5-dehydro-D-Leucine: Application Scenarios


Solid-Phase Synthesis of Protease-Resistant Peptides

For peptide drug discovery programs targeting protease-rich environments (plasma, gastrointestinal tract, tumor microenvironment), Fmoc-4,5-dehydro-D-Leucine provides a dual-protection strategy: the D-configuration confers resistance to aminopeptidases, while the α,β-unsaturation at the C-terminus blocks carboxypeptidase Y activity, as demonstrated by the complete carboxypeptidase resistance of [D-Ala²,ΔLeu⁵]enkephalin [1]. The 4-fold enhancement in δ-opioid receptor binding affinity observed for dehydroenkephalin over its saturated D-Leu analog further illustrates that the conformational constraint imposed by the ΔLeu residue can improve target engagement [1]. SPPS incorporation proceeds under standard Fmoc/tBu protocols without side-chain protection requirements, making it a drop-in replacement for leucine in existing peptide synthesis workflows.

Rational Design of β-Turn Peptidomimetics

When placed at the i+2 position of a peptide sequence, dehydroleucine strongly stabilizes a Type II β-turn conformation, as established by 270 MHz ¹H NMR and IR comparison of Boc-Pro-ΔZLeu-Gly-NHEt versus Boc-Pro-ΔZPhe-Gly-NHEt [2]. This predictable secondary structure induction is critical for designing peptidomimetics that recapitulate the turn conformations found in bioactive peptides. The distinct side-chain properties of ΔLeu (branched β-carbon with terminal olefin) offer different steric and hydrophobic profiles compared to ΔPhe (aromatic), allowing tunable turn presentation without sacrificing conformational constraint. This enables SAR programs to systematically vary turn geometry and side-chain chemistry using a single family of dehydro building blocks.

Site-Specific Glycoconjugation via Ketone Ligation

The olefinic side chain of Fmoc-4,5-dehydro-D-Leucine can be converted to a ketone handle in a single reductive ozonolysis step, enabling chemoselective oxime ligation with aminooxy-functionalized carbohydrates, biotin, or fluorophores under mild aqueous conditions (pH 4.5–6) [3]. This strategy, validated by the Bertozzi group for mucin mimic synthesis and protected by patent US 7,193,034 [4], eliminates the need for orthogonal protecting groups that complicate traditional glycopeptide synthesis. The D-configuration of the resulting ketone-modified residue adds an additional dimension of stereochemical control for glycoconjugate presentation, relevant to vaccine design and targeted drug delivery.

Synthesis of Epoxyketone Natural Product Analogs

The dehydroleucine scaffold serves as a direct precursor to the epoxyketone warhead found in the natural proteasome inhibitor epoxomicin [5] and to γ,δ-dihydroxyleucine residues found in virotoxin and alloviroidin natural products via stereoselective dihydroxylation [6]. Procurement of Fmoc-4,5-dehydro-D-Leucine with defined D-stereochemistry enables the synthesis of epoxomicin analogs with controlled configuration at all stereocenters, a critical factor for proteasome subunit selectivity. The compound's ≥99% HPLC purity specification from reputable vendors ensures that downstream epoxidation or dihydroxylation reactions proceed without confounding impurities, an important consideration for medicinal chemistry scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4,5-dehydro-D-Leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.